RAD5 was first identified in yeast through studies examining sensitivity to ultraviolet light and mutation rates. It belongs to the family of E3 ubiquitin ligases and is characterized by its ability to catalyze the polyubiquitination of PCNA, which is crucial for translesion synthesis and damage tolerance pathways. Its classification includes three main domains: a RING domain responsible for ubiquitin transfer, a helicase domain that exhibits ATPase activity, and a HIRAN domain involved in DNA binding and interaction with other proteins involved in DNA metabolism .
The synthesis of RAD5 protein can be achieved through recombinant DNA technology. Typically, the RAD5 gene is cloned into an expression vector suitable for a host organism such as Escherichia coli or yeast. Following transformation, the host cells are cultured under conditions that promote protein expression, often involving the induction of expression with specific chemicals (e.g., IPTG for bacterial systems). Afterward, RAD5 can be purified using affinity chromatography techniques that exploit its unique domains, particularly the RING domain which can bind ubiquitin-conjugating enzymes.
The purification process generally includes:
The crystal structure of RAD5 reveals three distinct domains: the RING domain, the Snf2-like ATPase/helicase domain, and the HIRAN domain. The spatial arrangement of these domains suggests that they work in concert to perform RAD5's various functions. The RING domain facilitates interactions with ubiquitin-conjugating enzymes, while the helicase domain is responsible for ATP-dependent activities necessary for fork regression.
Key structural features include:
RAD5 catalyzes several critical reactions:
The mechanism by which RAD5 operates involves several steps:
RAD5 exhibits several notable physical properties:
Chemical properties include:
RAD5 has significant applications in molecular biology and genetics:
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